N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-(2-morpholin-4-ylpyridin-3-yl)methanamine
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Overview
Description
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-(2-morpholin-4-ylpyridin-3-yl)methanamine is a complex organic compound that features a benzodioxole moiety, a morpholine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-(2-morpholin-4-ylpyridin-3-yl)methanamine typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and methylene chloride under acidic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation using methyl iodide and a base such as potassium carbonate.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Coupling Reactions: The benzodioxole and pyridine moieties are coupled using a suitable linker, often involving a reductive amination reaction with formaldehyde and a reducing agent like sodium cyanoborohydride.
Morpholine Ring Introduction: The morpholine ring is introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the nitrogen atoms, potentially leading to the formation of secondary or tertiary amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-(2-morpholin-4-ylpyridin-3-yl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-(2-morpholin-4-ylpyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with aromatic amino acids in proteins, while the morpholine and pyridine rings can form hydrogen bonds and other interactions with the target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole moiety but has a different alkyl chain and lacks the morpholine and pyridine rings.
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature the benzodioxole moiety and are studied for their anticancer properties.
Uniqueness
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-(2-morpholin-4-ylpyridin-3-yl)methanamine is unique due to its combination of the benzodioxole, morpholine, and pyridine rings, which confer specific chemical and biological properties not found in other similar compounds. This unique structure allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-(2-morpholin-4-ylpyridin-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-23-16-9-14(10-17-18(16)26-13-25-17)11-20-12-15-3-2-4-21-19(15)22-5-7-24-8-6-22/h2-4,9-10,20H,5-8,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWKPFKZCUJJJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CNCC3=C(N=CC=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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